molecular formula C18H24O2 B13450932 (5beta)-Estr-1-ene-3,17-dione

(5beta)-Estr-1-ene-3,17-dione

Cat. No.: B13450932
M. Wt: 272.4 g/mol
InChI Key: RQGGPWBODAZZPE-WTQSVHAMSA-N
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Description

(5beta)-Estr-1-ene-3,17-dione: is a steroidal compound that belongs to the class of estrane steroids. It is characterized by its unique structure, which includes a double bond between the first and second carbon atoms and keto groups at the third and seventeenth positions. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5beta)-Estr-1-ene-3,17-dione typically involves the oxidation of estrone or other related steroidal precursors. Common reagents used in these synthetic routes include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) for oxidation reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The focus in industrial settings is on optimizing the yield, reducing production costs, and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: (5beta)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using strong oxidizing agents.

    Reduction: Reduction of the keto groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto groups can yield (5beta)-Estr-1-ene-3,17-diol .

Scientific Research Applications

Chemistry: In chemistry, (5beta)-Estr-1-ene-3,17-dione is used as a precursor for the synthesis of various steroidal derivatives. It serves as a key intermediate in the production of other biologically active steroids .

Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on various biological pathways. It is used in experiments to understand the mechanisms of steroid hormone action .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use in hormone replacement therapy and as a treatment for certain hormonal disorders .

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other steroid-based products. Its chemical properties make it a valuable starting material for various industrial processes .

Mechanism of Action

The mechanism of action of (5beta)-Estr-1-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular function. The molecular targets include estrogen receptors and other nuclear receptors involved in steroid hormone signaling pathways .

Comparison with Similar Compounds

    Estrone: Another steroidal compound with a similar structure but differing in the position of the double bond and functional groups.

    Estradiol: A potent estrogen with hydroxyl groups at the third and seventeenth positions instead of keto groups.

    Testosterone: An androgenic steroid with a different arrangement of functional groups and double bonds.

Uniqueness: (5beta)-Estr-1-ene-3,17-dione is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its role as a precursor in steroid synthesis highlight its importance in scientific research and industrial applications .

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(5R,10R,13S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14?,15?,16?,18+/m1/s1

InChI Key

RQGGPWBODAZZPE-WTQSVHAMSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]4C=CC(=O)C[C@H]4CCC3C1CCC2=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4

Origin of Product

United States

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